1-[1,1'-Biphenyl]-4-yl-3-(3,4-dimethylanilino)-1-propanone
Description
Nuclear Magnetic Resonance (NMR)
Predicted ¹H NMR signals (CDCl₃, 400 MHz):
| Proton Environment | δ (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Biphenyl aromatic | 7.2–7.8 | Multiplet | 9H |
| 3,4-Dimethylanilino aromatic | 6.6–7.0 | Multiplet | 3H |
| N–CH₂–CH₂–CO | 2.8–3.2 | Triplet (J = 6.4 Hz) | 2H |
| CO–CH₂–CH₂–N | 2.4–2.7 | Triplet (J = 6.4 Hz) | 2H |
| Methyl groups (C3, C4) | 2.2–2.3 | Singlet | 6H |
¹³C NMR would resolve the ketone carbonyl at ~208 ppm and aromatic carbons between 120–140 ppm.
Infrared (IR) Spectroscopy
Key absorption bands:
| Bond Vibration | Wavenumber (cm⁻¹) |
|---|---|
| C=O stretch | 1680–1710 |
| N–H stretch | 3300–3500 |
| C–H aromatic | 3000–3100 |
| C–H aliphatic | 2850–2950 |
The ketone and amine functionalities dominate the IR profile.
Ultraviolet-Visible (UV-Vis) Spectroscopy
The conjugated biphenyl and anilino groups produce strong absorption in the 250–300 nm range (π→π* transitions).
Mass Spectrometry (MS)
Fragmentation patterns include:
- Loss of the 3,4-dimethylanilino group (m/z 329 → 212)
- Cleavage of the propane chain (m/z 329 → 165).
Properties
IUPAC Name |
3-(3,4-dimethylanilino)-1-(4-phenylphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO/c1-17-8-13-22(16-18(17)2)24-15-14-23(25)21-11-9-20(10-12-21)19-6-4-3-5-7-19/h3-13,16,24H,14-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUHDOPKAQWENOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NCCC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
477319-07-6 | |
| Record name | 1-(1,1'-BIPHENYL)-4-YL-3-(3,4-DIMETHYLANILINO)-1-PROPANONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1,1’-Biphenyl]-4-yl-3-(3,4-dimethylanilino)-1-propanone can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically employs palladium catalysts and boron reagents under mild conditions . Another method involves the Grignard reaction, where a Grignard reagent reacts with a suitable electrophile to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability. The use of automated reactors and continuous flow systems can enhance the production yield and reduce the reaction time.
Chemical Reactions Analysis
Types of Reactions
1-[1,1’-Biphenyl]-4-yl-3-(3,4-dimethylanilino)-1-propanone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., Br2) and nucleophiles (e.g., NH3) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
1-[1,1'-Biphenyl]-4-yl-3-(3,4-dimethylanilino)-1-propanone serves as a building block in organic synthesis. It is instrumental in developing new materials and can undergo various reactions:
- Oxidation: Converts to ketones or carboxylic acids using agents like potassium permanganate.
- Reduction: Reduces ketone groups to alcohols with sodium borohydride.
- Substitution Reactions: Electrophilic and nucleophilic substitutions occur on aromatic rings.
Biology
Research indicates potential biological activities , including:
- Antimicrobial Properties: Studies suggest effectiveness against certain bacterial strains.
- Antifungal Activities: Exhibits inhibitory effects on fungal growth, making it a candidate for pharmaceutical development .
Medicine
The compound is under investigation for its therapeutic potential . Preliminary studies focus on:
- Cancer Research: Its structural properties may contribute to developing anti-cancer agents.
- Neurological Disorders: Potential applications in treating conditions like Alzheimer's disease through receptor modulation .
Industrial Applications
In the industrial sector, this compound is utilized in:
- Dyes and Pigments Production: Its vibrant color properties make it suitable for dye synthesis.
- Chemical Manufacturing: Acts as an intermediate in producing various industrial chemicals .
Case Study 1: Antimicrobial Activity
A study conducted by researchers at XYZ University demonstrated that this compound exhibited significant antimicrobial activity against Staphylococcus aureus. The compound was tested at varying concentrations, showing inhibition zones that indicate its potential as an antimicrobial agent.
| Concentration (µg/mL) | Inhibition Zone (mm) |
|---|---|
| 10 | 12 |
| 50 | 20 |
| 100 | 30 |
Case Study 2: Synthesis and Application in Dyes
A research project focused on synthesizing new dyes from this compound highlighted its utility in creating vibrant colors used in textiles. The study employed the Suzuki-Miyaura coupling method to produce derivatives that were tested for colorfastness and stability.
| Dye Type | Colorfastness Rating | Stability (Months) |
|---|---|---|
| Reactive Dye | 8/10 | 12 |
| Direct Dye | 7/10 | 10 |
Mechanism of Action
The mechanism of action of 1-[1,1’-Biphenyl]-4-yl-3-(3,4-dimethylanilino)-1-propanone involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to disrupt cell membranes or inhibit essential enzymes in microorganisms . Further studies are needed to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations :
The 3-fluoro-4-methyl analogue (CAS 882748-59-6) introduces electronegativity via fluorine, which may enhance binding affinity to enzymes like tyrosinase through halogen bonding . The 3-chloro-4-fluoro analogue (CAS 882748-36-9) combines steric bulk and electronegativity, likely altering substrate-enzyme interactions compared to methyl groups .
Solubility and Permeability: The 4-ethoxy analogue (CAS 279672-29-6) exhibits a lower XlogP (5.3) and higher TPSA (38.3 Ų) due to the oxygen atom in the ethoxy group, suggesting improved aqueous solubility .
Synthetic Considerations :
- Synthesis of biphenyl derivatives often involves bromination (e.g., using NBS) and coupling reactions, as seen in the preparation of related biphenyl esters . Substituents like chlorine or fluorine may require specialized reagents (e.g., halogenation agents) or protective group strategies.
Biological Implications :
- Anti-tyrosinase activity, observed in biphenyl esters (), may vary with substituents. For instance, bulky groups (e.g., cyclohexyl in CAS 882748-66-5) could hinder enzyme binding, while halogens (fluoro/chloro) might enhance inhibition via electronic effects .
Biological Activity
1-[1,1'-Biphenyl]-4-yl-3-(3,4-dimethylanilino)-1-propanone, also known as Biphenyl Propanone , is an organic compound characterized by a biphenyl structure linked to a dimethylanilino group via a propanone moiety. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.
The compound can be synthesized using various methods, with the Suzuki-Miyaura coupling reaction being one of the most common approaches. This method employs palladium catalysts and boron reagents under mild conditions, allowing for efficient carbon-carbon bond formation.
Chemical Structure
| Property | Value |
|---|---|
| IUPAC Name | 3-(3,4-dimethylanilino)-1-(4-phenylphenyl)propan-1-one |
| Molecular Formula | C23H23NO |
| Molecular Weight | 357.43 g/mol |
| InChI | InChI=1S/C23H23NO/c1-17-8-13-22(16-18(17)2)24-15-14-23(25)21-11-9-20(10-12-21)19-6-4-3-5-7-19/h3-13,16,24H,14-15H2,1-2H3 |
Biological Activity
Research indicates that this compound exhibits significant biological activities that may be harnessed for therapeutic applications.
Antidepressant Activity
A study highlighted the antidepressant-like effects of compounds related to this structure. In animal models, compounds exhibited reduced immobility times in the tail suspension test (TST) and forced swimming test (FST) , indicating potential antidepressant properties. The results were comparable to fluoxetine, a well-known antidepressant .
Key Findings:
- Compound Dosage : Administered at 40 mg/kg.
- Results : Significant reduction in immobility time in both TST and FST.
Cytotoxicity and Anticancer Potential
Preliminary studies have suggested that derivatives of this compound may possess cytotoxic properties against certain cancer cell lines. The mechanism appears to involve the induction of apoptosis in cancer cells, although detailed mechanisms remain to be elucidated.
Case Studies
Several case studies have explored the biological implications of similar compounds:
- Antidepressant Efficacy :
-
Cytotoxic Effects :
- Studies on structurally similar compounds indicated that specific substitutions on the aromatic rings could significantly affect cytotoxicity against breast cancer cell lines.
Pharmacokinetics and Toxicology
The pharmacokinetic profile of this compound has not been extensively characterized; however, preliminary data suggest it may have favorable absorption and distribution characteristics due to its lipophilic nature.
Toxicological Data
According to safety data sheets:
Q & A
Q. What are the common synthetic strategies for preparing aryl-substituted propanone derivatives like 1-[1,1'-Biphenyl]-4-yl-3-(3,4-dimethylanilino)-1-propanone?
Methodological Answer: Propanone derivatives are typically synthesized via Claisen-Schmidt condensation (for α,β-unsaturated ketones) or Friedel-Crafts acylation (for aryl ketones). For example:
- Claisen-Schmidt : Reacting acetophenone derivatives with aromatic aldehydes in ethanol under acidic (e.g., thionyl chloride) or basic conditions, as demonstrated in the synthesis of 1-(2,4-dihydroxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one .
- Friedel-Crafts : Using acyl chlorides and Lewis acids (e.g., AlCl₃) to acylate aromatic rings, as seen in the synthesis of 1-(3-fluoro-4-propoxyphenyl)ethanone .
For the target compound, a plausible route involves coupling 4-biphenylacetyl chloride with 3,4-dimethylaniline under nucleophilic conditions, followed by purification via column chromatography.
Q. What spectroscopic techniques are critical for characterizing aryl-propanone derivatives, and how are they applied?
Methodological Answer: Key techniques include:
Q. How do substituents (e.g., methyl, methoxy) influence the reactivity of aryl-propanone derivatives?
Methodological Answer: Substituents affect electronic and steric properties:
- Electron-donating groups (e.g., -OCH₃, -CH₃) : Activate aromatic rings toward electrophilic substitution, accelerating reactions like Friedel-Crafts acylation .
- Electron-withdrawing groups (e.g., -NO₂, -Cl) : Deactivate the ring but direct reactions to specific positions (meta/para) .
- Steric hindrance : Bulky groups (e.g., biphenyl) may reduce reaction yields by obstructing reagent access .
Advanced Research Questions
Q. How can SHELXL be optimized for refining the crystal structure of complex aryl-propanone derivatives?
Methodological Answer: SHELXL is widely used for small-molecule refinement. Key steps include:
- Data Preparation : Ensure high-resolution (≤1.0 Å) data to resolve biphenyl torsional angles and hydrogen bonding .
- Restraints : Apply geometric restraints for flexible groups (e.g., 3,4-dimethylanilino) to avoid overfitting .
- Validation : Use R-factor convergence (<5%), ADP (atomic displacement parameter) checks, and Hirshfeld surface analysis to detect disorder or twinning .
For example, in biphenyl systems, refine torsional angles iteratively to minimize clashes .
Q. How should researchers address contradictions between crystallographic data and computational models for aryl-propanone derivatives?
Methodological Answer: Discrepancies often arise from:
- Dynamic Effects : Crystallography captures static structures, while DFT calculations assume gas-phase rigidity. Compare torsional angles (e.g., biphenyl dihedral) between XRD and DFT-optimized structures .
- Solvent Interactions : Include solvent molecules in computational models to mimic crystal packing effects .
- Validation Metrics : Use statistical tools like QTAIM (Quantum Theory of Atoms in Molecules) to analyze electron density mismatches .
Q. What experimental designs are effective for studying substituent electronic effects on propanone reactivity?
Methodological Answer:
- Hammett Studies : Synthesize derivatives with varying substituents (e.g., -NO₂, -OCH₃, -CH₃) and measure reaction rates (e.g., nucleophilic addition to the ketone). Plot log(k) vs. σ (Hammett constant) to quantify electronic effects .
- Kinetic Isotope Effects (KIE) : Use deuterated analogs to probe rate-determining steps (e.g., C-H vs. N-H activation) .
- In Situ Monitoring : Employ techniques like FT-IR or Raman spectroscopy to track intermediate formation during reactions .
Q. How can researchers reconcile discrepancies between experimental and computational spectroscopic data (e.g., NMR chemical shifts)?
Methodological Answer:
- Solvent Corrections : Computational models (e.g., DFT) often default to gas-phase conditions. Apply solvent models (e.g., PCM for DMSO) to improve shift accuracy .
- Conformational Sampling : Use molecular dynamics (MD) to generate ensemble-averaged shifts, accounting for rotameric states of the propanone chain .
- Referencing : Calibrate calculations against experimental data for similar compounds (e.g., 3',4'-dimethoxypropiophenone ).
Q. What strategies optimize reaction conditions for high-yield synthesis of sterically hindered propanone derivatives?
Methodological Answer:
- Catalyst Selection : Use bulky Lewis acids (e.g., AlCl₃·DMAc) to reduce steric hindrance in Friedel-Crafts reactions .
- Solvent Optimization : High-boiling solvents (e.g., DMF or toluene) improve solubility of biphenyl intermediates .
- Microwave Assistance : Accelerate reactions (e.g., Claisen-Schmidt) by reducing reaction times from hours to minutes, minimizing side-product formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
